(E)-5-(4-(dimethylamino)benzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-(4-(dimethylamino)benzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a dimethylamino group, and a nitrophenyl group, making it a molecule of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(4-(dimethylamino)benzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazole derivative and 4-(dimethylamino)benzaldehyde in the presence of a base such as sodium hydroxide.
Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution reaction between the thiazole derivative and 2-nitrophenylpiperazine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(4-(dimethylamino)benzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
(E)-5-(4-(dimethylamino)benzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-5-(4-(dimethylamino)benzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
(E)-5-(4-(dimethylamino)benzylidene)-2-(4-phenylpiperazin-1-yl)thiazol-4(5H)-one: Similar structure but lacks the nitro group.
(E)-5-(4-(dimethylamino)benzylidene)-2-(4-(2-chlorophenyl)piperazin-1-yl)thiazol-4(5H)-one: Similar structure but contains a chlorophenyl group instead of a nitrophenyl group.
Uniqueness
The presence of the nitrophenyl group in (E)-5-(4-(dimethylamino)benzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one distinguishes it from other similar compounds, potentially contributing to its unique chemical and biological properties.
Properties
IUPAC Name |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-[4-(2-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-24(2)17-9-7-16(8-10-17)15-20-21(28)23-22(31-20)26-13-11-25(12-14-26)18-5-3-4-6-19(18)27(29)30/h3-10,15H,11-14H2,1-2H3/b20-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XASLHFKCLFRVRU-HMMYKYKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.